molecular formula C10H9F3N2O B13900462 (3R)-3-amino-3-methyl-5-(trifluoromethyl)-1H-indol-2-one

(3R)-3-amino-3-methyl-5-(trifluoromethyl)-1H-indol-2-one

Cat. No.: B13900462
M. Wt: 230.19 g/mol
InChI Key: YJLJQYRXXZXEIV-SECBINFHSA-N
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Description

(3R)-3-amino-3-methyl-5-(trifluoromethyl)-1H-indol-2-one is a synthetic organic compound characterized by its unique indole structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-amino-3-methyl-5-(trifluoromethyl)-1H-indol-2-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted aniline, the compound can be synthesized through a series of reactions including nitration, reduction, and cyclization .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure, are crucial in scaling up the production process. Additionally, purification steps like recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

(3R)-3-amino-3-methyl-5-(trifluoromethyl)-1H-indol-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH are tailored to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the indole ring .

Scientific Research Applications

(3R)-3-amino-3-methyl-5-(trifluoromethyl)-1H-indol-2-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (3R)-3-amino-3-methyl-5-(trifluoromethyl)-1H-indol-2-one involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and specificity, while the amino group can participate in hydrogen bonding and electrostatic interactions. These interactions modulate the activity of the target molecules, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

    (3R)-3-amino-3-methyl-5-(trifluoromethyl)-1H-indol-2-one: Unique due to its specific substitution pattern on the indole ring.

    (3R)-3-amino-3-methyl-5-(trifluoromethyl)-1H-indol-2-thione: Similar structure but with a thione group instead of a ketone.

    (3R)-3-amino-3-methyl-5-(trifluoromethyl)-1H-indol-2-ol: Contains a hydroxyl group at the 2-position instead of a ketone.

Uniqueness

The trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C10H9F3N2O

Molecular Weight

230.19 g/mol

IUPAC Name

(3R)-3-amino-3-methyl-5-(trifluoromethyl)-1H-indol-2-one

InChI

InChI=1S/C10H9F3N2O/c1-9(14)6-4-5(10(11,12)13)2-3-7(6)15-8(9)16/h2-4H,14H2,1H3,(H,15,16)/t9-/m1/s1

InChI Key

YJLJQYRXXZXEIV-SECBINFHSA-N

Isomeric SMILES

C[C@]1(C2=C(C=CC(=C2)C(F)(F)F)NC1=O)N

Canonical SMILES

CC1(C2=C(C=CC(=C2)C(F)(F)F)NC1=O)N

Origin of Product

United States

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